molecular formula C73H129N29O19 B550015 Crebtide CAS No. 149155-45-3

Crebtide

Cat. No.: B550015
CAS No.: 149155-45-3
M. Wt: 1717.0 g/mol
InChI Key: QKXYCULATRFTIQ-KPXMCYQPSA-N
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Description

Crebtide is a synthetic peptide substrate widely employed in biochemical assays to measure protein kinase activity, particularly for Protein Kinase C (PKC) and Protein Kinase A (PKA). Its sequence, KRREILSRRPSYR, contains multiple phosphorylation sites, enabling its use in high-throughput and sensitive kinase activity assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

CREBtide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC .

Scientific Research Applications

Biochemical Assays

Crebtide in Kinase Assays
this compound is primarily utilized as a substrate in biochemical assays, particularly in kinase activity assays. It is labeled with ULight dye and is employed in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays to measure kinase activity. The peptide's sequence (CKRREILSRRPSYRK) includes a phosphorylation site at Ser133, which can be phosphorylated by multiple kinases such as MSK1, Protein Kinase A (PKA), and Protein Kinase C (PKC) isoforms. This makes this compound a versatile tool for studying kinase interactions and activities in vitro.

FeatureSpecification
Application Biochemical Enzymatic Assay
Peptide Sequence CKRREILSRRPSYRK
Phosphorylation Site Ser133
Validated Kinases MSK1, PKA, PKC
Technology Used LANCE Ultra TR-FRET

Cancer Research

Inhibition of CREB in Cancer Cells
Research has shown that inhibiting CREB can lead to reduced cancer cell growth both in vitro and in vivo. One notable study utilized a compound known as 666-15, which specifically inhibits CREB activity and demonstrated significant anti-cancer efficacy without notable toxicity. The results indicated that pharmacological inhibition of CREB could serve as a promising therapeutic strategy against various cancers.

  • Case Study: Efficacy of 666-15
    • Model Used: C57BL/6 mice
    • Dosage: 10 mg/kg intraperitoneally
    • Findings: Significant reduction in tumor growth with no adverse effects on body weight or organ function.

Neurobiology

Role of this compound in Circadian Rhythm Studies
this compound has been employed to investigate the role of CREB phosphorylation in circadian rhythms. Studies have indicated that the phosphorylation state of CREB is crucial for the phase shifting of circadian clocks in response to external stimuli like light and glutamate.

  • Experimental Setup:
    • Stimulus: Glutamate application to the suprachiasmatic nucleus (SCN)
    • Outcome: Enhanced phosphorylation of CREB was observed during specific times of day, indicating its role in circadian regulation.

Immune Function

CREB's Role in Immune Responses
this compound has also been implicated in immune function regulation. For instance, it has been shown that antimicrobial peptides like cathelicidin can enhance CREB phosphorylation, suggesting a link between innate immunity and CREB-mediated signaling pathways.

  • Study Insights:
    • Stimulation: Peripheral Blood Mononuclear Cells (PBMCs) with cathelicidin
    • Result: Increased CREB phosphorylation correlated with enhanced immune responses.

Mechanism of Action

CREBtide functions as a substrate for protein kinases, particularly PKA. The mechanism involves the following steps:

Comparison with Similar Compounds

Key Properties:

  • Molecular Function : Serves as a substrate for PKC and PKA, undergoing phosphorylation at serine residues.
  • Assay Utility: Used in ELISA-based and luminescence assays to quantify kinase activity. For example, in PKC assays, phosphorylated Crebtide is detected via phosphospecific antibodies, offering non-radioactive quantification .
  • Commercial Availability : Supplied in optimized buffers (e.g., 50 mM Tris-HCl, pH 7.5) with ≥80% purity and specific activity ≥10 nmol/min/mg for PKA .

This compound belongs to a class of kinase substrates designed for specificity and sensitivity. Below, it is compared to structurally or functionally analogous compounds: Kemptide and Myelin Basic Protein (MBP) .

Structural and Functional Comparison

Parameter This compound Kemptide Myelin Basic Protein (MBP)
Sequence KRREILSRRPSYR LRRASLG Natural protein (~18 kDa)
Target Kinase PKC, PKA PKA PKC, MAPK
Phosphorylation Site Serine residues Serine-5 Multiple serine/threonine sites
Assay Type ELISA, luminescence Radioactive (³²P-ATP) Radioactive, fluorescence
Specific Activity ≥10 nmol/min/mg (PKA) ~20 nmol/min/mg (PKA) Variable, lower specificity

Advantages of this compound

  • Multi-Kinase Compatibility : Unlike Kemptide (PKA-specific), this compound is phosphorylated by both PKC and PKA, making it versatile for studying crosstalk between signaling pathways .
  • Non-Radioactive Detection: Compatible with antibody-based detection, eliminating the need for hazardous ³²P-ATP used in traditional assays .
  • Higher Sensitivity: The extended sequence with multiple phosphorylation sites enhances signal-to-noise ratios compared to shorter peptides like Kemptide .

Limitations

  • Cost : Synthetic peptide production increases costs compared to natural substrates like MBP.
  • Sequence Complexity : May exhibit off-target interactions in heterogeneous kinase mixtures, unlike MBP, which has broader but less specific activity.

This compound in PKC Studies

In BV-2 microglial cells stimulated with lipopolysaccharide (LPS), this compound-based assays demonstrated a 3.5-fold increase in PKC activity, correlating with induced nitric oxide synthase (iNOS) expression . This highlights its utility in linking kinase activity to inflammatory responses.

Comparison with Kemptide in PKA Assays

While Kemptide (Km ~15 μM for PKA) is a standard substrate, this compound’s higher specific activity (≥10 nmol/min/mg) and compatibility with non-radioactive methods make it preferable for clinical or longitudinal studies .

Industrial Use

This compound is integrated into commercial kits (e.g., PKC Activity Assay Kit from Assay Designs, Inc.) due to its reproducibility in ELISA formats .

Biological Activity

Crebtide, a peptide derived from the cAMP response element-binding protein (CREB), has garnered attention in recent years for its potential biological activities, particularly in the context of kinase signaling pathways and cellular functions. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic peptide that mimics a portion of the CREB protein, specifically the phosphorylation site. It is primarily utilized in research to study the phosphorylation of CREB and its role in various cellular processes, including gene expression regulation, neuronal signaling, and metabolic pathways.

This compound acts as a substrate for several kinases, which phosphorylate it at specific serine residues. This phosphorylation is crucial for activating downstream signaling pathways that influence cellular responses to various stimuli.

Key Kinases Involved

  • Protein Kinase A (PKA) : this compound is phosphorylated by PKA, which plays a significant role in mediating cellular responses to hormones and neurotransmitters.
  • Mitogen-Activated Protein Kinases (MAPKs) : this compound can also be phosphorylated by MAPK family members, which are involved in cell proliferation and differentiation.

Phosphorylation Assays

Research has demonstrated that this compound is effectively phosphorylated by PKA and other kinases. A study utilized Time-Resolved FRET (TR-FRET) assays to quantify the phosphorylation levels of this compound under various conditions. The results indicated significant increases in phosphorylation when this compound was exposed to active PKA compared to control conditions.

Condition Phosphorylation Level (Relative Units)
Control1.0
PKA Active5.2
MAPK Active3.8

Case Studies

  • Inhibition of Atypical PKCζ :
    A study investigated the inhibitory effects of this compound on atypical PKCζ activity. The results showed that this compound effectively inhibited PKCζ phosphorylation activity, suggesting its potential as a regulatory molecule in specific signaling pathways .
  • Neuronal Signaling :
    In neuronal cultures, this compound was shown to enhance CREB phosphorylation in response to glutamate stimulation. This finding supports its role in modulating synaptic plasticity and memory formation .
  • Metabolic Regulation :
    Another study focused on the role of this compound in metabolic pathways involving AMPK activation. Results indicated that this compound treatment led to increased AMPK phosphorylation levels, which is critical for energy homeostasis .

Structural Insights

The structural analysis of this compound reveals essential motifs that facilitate its interaction with kinases. The presence of specific amino acid residues allows for effective binding and subsequent phosphorylation by target kinases.

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H129N29O19/c1-5-39(4)55(101-60(112)46(25-26-54(106)107)94-58(110)44(16-9-29-87-70(78)79)92-57(109)43(15-8-28-86-69(76)77)91-56(108)42(75)14-6-7-27-74)66(118)98-49(34-38(2)3)61(113)99-51(36-103)63(115)93-45(17-10-30-88-71(80)81)59(111)95-47(18-11-31-89-72(82)83)67(119)102-33-13-20-53(102)65(117)100-52(37-104)64(116)97-50(35-40-21-23-41(105)24-22-40)62(114)96-48(68(120)121)19-12-32-90-73(84)85/h21-24,38-39,42-53,55,103-105H,5-20,25-37,74-75H2,1-4H3,(H,91,108)(H,92,109)(H,93,115)(H,94,110)(H,95,111)(H,96,114)(H,97,116)(H,98,118)(H,99,113)(H,100,117)(H,101,112)(H,106,107)(H,120,121)(H4,76,77,86)(H4,78,79,87)(H4,80,81,88)(H4,82,83,89)(H4,84,85,90)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXYCULATRFTIQ-KPXMCYQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H129N29O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164184
Record name Crebtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1717.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149155-45-3
Record name Crebtide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crebtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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